
Cdk9-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDK9-IN-2 es un inhibidor específico de la cinasa dependiente de ciclina 9 (CDK9), una proteína cinasa involucrada en la regulación de la transcripción y la progresión del ciclo celular. CDK9 juega un papel crucial en la elongación transcripcional de genes esenciales para la supervivencia y proliferación celular. La desregulación de la actividad de CDK9 se ha implicado en varios cánceres, lo que lo convierte en un objetivo valioso para las terapias anticancerígenas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CDK9-IN-2 implica múltiples pasos, incluida la preparación de intermediarios clave y sus reacciones de acoplamiento posteriores. La ruta sintética detallada y las condiciones de reacción son típicamente información propietaria en poder de las empresas farmacéuticas. Los métodos generales implican el uso de disolventes orgánicos, catalizadores y condiciones de reacción específicas para lograr el producto deseado .
Métodos de producción industrial
La producción industrial de this compound sigue protocolos estándar para la síntesis a gran escala de compuestos farmacéuticos. Esto incluye optimizar las condiciones de reacción para obtener un alto rendimiento y pureza, así como implementar medidas de control de calidad para garantizar la coherencia y la seguridad. Las técnicas como la cristalización, la cromatografía y la espectroscopia se utilizan comúnmente en la purificación y caracterización del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
CDK9-IN-2 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción varían según la transformación específica, pero generalmente implican temperaturas, presiones y niveles de pH controlados .
Productos principales
Los productos principales formados a partir de las reacciones de this compound dependen de la vía de reacción específica. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .
Aplicaciones Científicas De Investigación
CDK9-IN-2 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de CDK9 en varias vías bioquímicas.
Biología: Se utiliza en la investigación para comprender la regulación de la transcripción genética y la progresión del ciclo celular.
Medicina: Se investiga como un posible agente terapéutico para el tratamiento de cánceres, particularmente aquellos con actividad de CDK9 desregulada.
Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos a CDK9 y vías relacionadas
Mecanismo De Acción
CDK9-IN-2 ejerce sus efectos inhibiendo selectivamente la actividad de CDK9. CDK9, en complejo con ciclina T1, forma el factor de elongación de la transcripción positiva b (P-TEFb), que fosforila el dominio C-terminal de la ARN polimerasa II. Esta fosforilación es esencial para la elongación transcripcional de genes involucrados en la supervivencia y proliferación celular. Al inhibir CDK9, this compound interrumpe este proceso, lo que lleva a una disminución de la transcripción de oncogenes clave e inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
CDK9-IN-2 se compara con otros inhibidores de CDK9 como:
Flavopiridol: Un inhibidor de CDK de primera generación con una amplia actividad contra múltiples CDK.
AZD4573: Un inhibidor de CDK9 altamente selectivo con potente actividad antitumoral.
Fadraciclib (CYC065): Un inhibidor de CDK con mayor potencia y selectividad para CDK2 y CDK9 .
This compound es único en su alta selectividad para CDK9, lo que lo convierte en una herramienta valiosa para estudiar vías específicas de CDK9 y desarrollar terapias dirigidas.
Propiedades
IUPAC Name |
4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXPTSUVPZYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678789 |
Source


|
| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263369-28-3 |
Source


|
| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
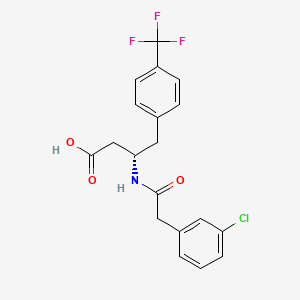


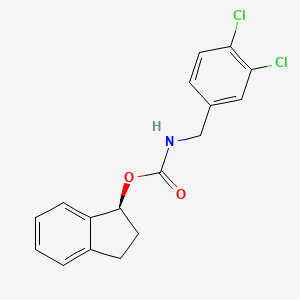
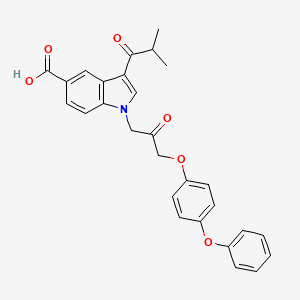

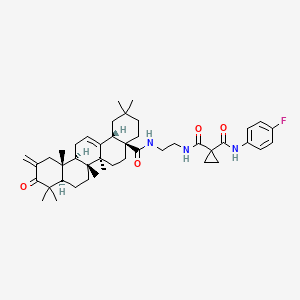
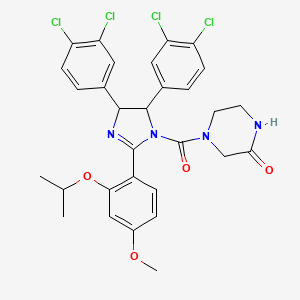
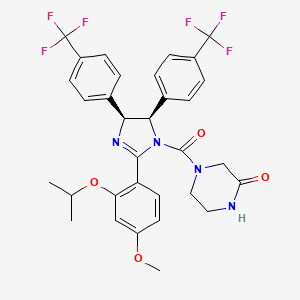
![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)
![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide](/img/structure/B606509.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)
